[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate
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Overview
Description
Nicotinic acid adenine dinucleotide phosphate sodium salt is a compound that plays a crucial role in cellular signaling and metabolic processes. It is a derivative of nicotinic acid adenine dinucleotide phosphate, which is known for its ability to mobilize calcium ions within cells. This compound is involved in various biochemical pathways and is essential for maintaining cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of nicotinic acid adenine dinucleotide phosphate sodium salt typically involves enzymatic reactions. One common method is the base-exchange reaction catalyzed by ADP-ribosyl cyclase family members, such as CD38. This reaction involves the exchange of nicotinamide with nicotinic acid to form nicotinic acid adenine dinucleotide phosphate .
Industrial Production Methods: Industrial production of this compound often relies on biotechnological processes, utilizing microbial fermentation to produce the necessary enzymes. The enzymatic synthesis is preferred due to its specificity and efficiency in producing high-purity compounds .
Chemical Reactions Analysis
Types of Reactions: Nicotinic acid adenine dinucleotide phosphate sodium salt undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: It participates in redox reactions, where it can be reduced or oxidized, playing a role in cellular respiration and energy production.
Substitution Reactions: The compound can undergo substitution reactions, particularly in the presence of specific enzymes that facilitate the exchange of functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used in reactions involving this compound include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products Formed: The major products formed from these reactions include reduced or oxidized forms of the compound, which are crucial intermediates in metabolic pathways .
Scientific Research Applications
Nicotinic acid adenine dinucleotide phosphate sodium salt has a wide range of applications in scientific research:
Mechanism of Action
Nicotinic acid adenine dinucleotide phosphate sodium salt exerts its effects by mobilizing calcium ions within cells. It binds to and opens calcium channels on intracellular organelles, leading to an increase in intracellular calcium concentration. This calcium release modulates various cellular processes, including muscle contraction, neurotransmitter release, and gene expression .
Comparison with Similar Compounds
Nicotinamide Adenine Dinucleotide Phosphate (NADP): Similar in structure but contains a nicotinamide group instead of nicotinic acid.
Nicotinamide Adenine Dinucleotide (NAD): Another closely related compound that plays a central role in cellular metabolism and redox reactions.
Nicotinic Acid Adenine Dinucleotide (NAAD): A related analog used in studying enzyme specificity and kinetics.
Uniqueness: Nicotinic acid adenine dinucleotide phosphate sodium salt is unique due to its potent ability to mobilize calcium ions, making it one of the most effective calcium-mobilizing second messengers. This property distinguishes it from other similar compounds and highlights its importance in cellular signaling .
Properties
Molecular Formula |
C21H28N7O17P3 |
---|---|
Molecular Weight |
743.4 g/mol |
IUPAC Name |
[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C21H28N7O17P3/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39)/t10-,11-,13-,14-,15-,16-,20?,21-/m1/s1 |
InChI Key |
XJLXINKUBYWONI-YQLVUHNVSA-N |
Isomeric SMILES |
C1=CC(=C[N+](=C1)C2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N |
Origin of Product |
United States |
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